molecular formula C10H11BrFN B1411980 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline CAS No. 1566986-58-0

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline

Cat. No.: B1411980
CAS No.: 1566986-58-0
M. Wt: 244.1 g/mol
InChI Key: HYZRSLFXQZANOZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position, a but-3-en-1-yl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline typically involves the following steps:

    Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.

    Alkylation: The brominated intermediate is then subjected to alkylation with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-N-(but-3-en-1-yl)-4-fluoroaniline.

Scientific Research Applications

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoroaniline: Lacks the but-3-en-1-yl group, making it less versatile in certain synthetic applications.

    N-(but-3-en-1-yl)-4-fluoroaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-Bromo-N-(but-3-en-1-yl)aniline: Lacks the fluorine atom, potentially affecting its electronic properties and reactivity.

Uniqueness

3-Bromo-N-(but-3-en-1-yl)-4-fluoroaniline is unique due to the combination of the bromine, fluorine, and but-3-en-1-yl groups. This combination imparts distinct reactivity and properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N-but-3-enyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h2,4-5,7,13H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZRSLFXQZANOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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